molecular formula C16H22N2O3 B468340 Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate CAS No. 544438-17-7

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No.: B468340
CAS No.: 544438-17-7
M. Wt: 290.36g/mol
InChI Key: RTTJNTGJMIGJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a chemical compound of interest in scientific research, particularly as a specialized building block in organic synthesis and medicinal chemistry. Its molecular structure, which incorporates benzoate and urea-like functional groups, makes it a valuable intermediate for the design and synthesis of more complex molecules. Compounds with similar structural motifs, such as ethyl 4-[(phenylcarbamoyl)amino]benzoate, are recognized as key synthetic intermediates . Research Applications and Value The primary research value of this compound lies in its potential as a precursor for developing novel active molecules. Researchers can utilize its reactive sites to create libraries of compounds for screening in various biological assays. For instance, structurally related ethyl 4-substituted benzoate derivatives have been extensively investigated for their anti-juvenile hormone activity in insects, demonstrating the potential of this chemical class in agrochemical research . Other benzoate derivatives are being explored for their local anesthetic properties and even antiviral activity against viruses such as coxsackievirus B3 . This highlights the broad utility of the benzoate core in pharmaceutical discovery. Handling and Safety This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

ethyl 4-(cyclohexylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJNTGJMIGJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate, followed by esterification with ethanol. The reaction conditions generally include:

    Reaction of 4-aminobenzoic acid with cyclohexyl isocyanate: This step is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is typically catalyzed by a base such as triethylamine.

    Esterification: The intermediate product is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is conducted under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbamoyl group, to form amines.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often in an inert solvent such as tetrahydrofuran.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid, under controlled temperature conditions.

Major Products Formed

    Hydrolysis: 4-[(cyclohexylcarbamoyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(cyclohexylamino)amino]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity. For instance, it can be utilized in the development of analgesics or anti-inflammatory agents due to its potential interaction with biological targets such as enzymes and receptors.

Case Study: Interaction Studies
Preliminary interaction studies suggest that compounds similar to this compound exhibit binding affinities to specific biological targets, which may lead to the development of new therapeutic agents. Further research is needed to fully elucidate these interactions and their implications for drug efficacy.

Materials Science

UV Coatings
In materials science, this compound is employed in UV-curable coatings. Its ability to provide abstractable hydrogen mitigates oxygen inhibition during the curing process, resulting in improved surface reactivity and quality of the final product.

Experimental Procedure and Results
The compound is incorporated into UV-curable materials, enhancing the curing process's efficiency. Studies have shown that formulations containing this compound exhibit superior performance in terms of hardness and adhesion compared to traditional formulations.

Printing Technology

Lithographic Inks
this compound is used in lithographic inks due to its reactivity and ability to improve surface properties without adversely affecting the ink-water balance. This application is crucial for achieving high-quality prints.

Results from Application in Inks
The inclusion of this compound in ink formulations has been shown to enhance surface reactivity significantly, which is vital for print quality. The inks exhibit better drying times and adhesion properties, making them suitable for high-speed printing processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure CharacteristicsNotable Properties
Ethyl 4-aminobenzoateContains an amino groupLocal anesthetic properties
BenzocaineEster of p-aminobenzoic acidWidely used as a topical anesthetic
Ethyl 4-(dimethylaminobenzoyl)aminobenzoateContains dimethylamino groupEnhanced solubility and bioactivity
Ethyl 4-(cyclopropanecarbonyl)aminobenzoateCyclopropane ring introduces strainPotentially unique reactivity

The cyclohexyl group in this compound may impart distinct steric and electronic effects compared to these derivatives, potentially leading to unique biological activities or chemical behaviors not observed in simpler analogs.

Mechanism of Action

The mechanism of action of Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbamoyl group can form hydrogen bonds with active sites, while the benzene ring provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives with Cyclohexylcarbamoyl Groups

highlights several carboxamide analogs, such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) and 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA). These compounds share the cyclohexylcarbamoyl motif but differ in their backbone structures (e.g., butanoic acid vs. benzoate ester). The presence of methylsulfanyl or methyl groups in these analogs influences their solubility and metabolic stability compared to the ethyl benzoate core of the target compound .

Table 1: Key Carboxamide Analogs

Compound Name Structural Feature Biological Relevance Reference
Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate Benzoate ester + cyclohexylcarbamoyl Potential antitumor agent
2CA4MBA Butanoic acid + methylsulfanyl Not reported
2CMPA Propanoic acid backbone Not reported

Ethyl 4-(Carbamoylamino)benzoate Derivatives

identifies ethyl 4-(carbamoylamino)benzoate compounds as part of a structure-activity relationship (SAR) study targeting aquaporin inhibitors. These derivatives lack the cyclohexyl group, instead featuring simpler carbamoyl substituents (e.g., methyl or unsubstituted urea groups).

Substituent Variations on the Benzoate Core

Phenethylamino and Hydroxybenzylamino Derivatives

and describe analogs such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG). These compounds replace the carbamoyl group with phenethylamino or hydroxybenzylamino substituents. The introduction of aromatic or heterocyclic groups (e.g., pyridazine) enhances π-π stacking interactions, which may improve crystallinity or receptor binding compared to the cyclohexylcarbamoyl variant .

Dimethylamino and Sulfonyl Derivatives

Ethyl 4-(dimethylamino)benzoate () demonstrates superior reactivity in resin formulations compared to methacrylate-based analogs. The dimethylamino group increases electron density, enhancing photopolymerization efficiency. In contrast, sulfonyl-containing analogs (e.g., ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate in ) exhibit distinct physicochemical properties due to the electronegative sulfonyl group, which may alter solubility and stability .

Table 2: Substituent Impact on Properties

Compound Name Substituent Key Property Reference
This compound Cyclohexylcarbamoyl High steric bulk
I-6230 Pyridazine-phenethylamino Enhanced π-π interactions
Ethyl 4-(dimethylamino)benzoate Dimethylamino High photoreactivity
Ethyl 4-(phenylsulfonyl)benzoate Phenylsulfonyl Increased polarity

Antitumor and Enzyme-Inhibiting Derivatives

reports ethyl 4-[(dimethylcarbamothioyl)amino]benzoate and ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate as antitumor agents. The thioamide groups in these compounds enhance metal-binding capacity, a feature absent in the cyclohexylcarbamoyl variant. This difference may explain variations in their biological activity profiles .

Biological Activity

Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H22N2O3C_{16}H_{22}N_{2}O_{3} and a molecular weight of approximately 290.37 g/mol. The structure features an ethyl ester linked to a benzoate moiety, with a cyclohexylcarbamoyl group enhancing its biological reactivity. The compound is characterized by its ability to interact with various biological targets due to its unique structural features, including hydrogen bonding and hydrophobic interactions facilitated by the cyclohexyl group.

The biological effects of this compound are primarily attributed to its interactions with enzymes and receptors. The cyclohexylcarbamoyl group can form hydrogen bonds with active sites on enzymes, while the aromatic benzene ring contributes to hydrophobic interactions. These interactions can lead to:

  • Enzyme inhibition : The compound may inhibit specific enzyme activities, impacting metabolic pathways.
  • Receptor modulation : It may alter receptor functions, influencing signaling pathways associated with various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is likely mediated by its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : In vitro assays were conducted using varying concentrations of the compound.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was employed to measure cell viability after treatment with different concentrations of this compound.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM, suggesting potential for further development as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsNotable Properties
Ethyl 4-aminobenzoateContains an amino groupLocal anesthetic properties
BenzocaineEster of p-aminobenzoic acidWidely used as a topical anesthetic
Ethyl 4-(dimethylaminobenzoyl)aminobenzoateContains dimethylamino groupEnhanced solubility and bioactivity
Ethyl 4-(cyclopropanecarbonyl)aminobenzoateCyclopropane ring introduces strainPotentially unique reactivity

The cyclohexyl group in this compound may confer distinct steric and electronic effects compared to simpler analogs, which could lead to unique biological activities not observed in other derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate, and what factors influence reaction yields?

this compound is typically synthesized via multi-step reactions starting from ethyl 4-aminobenzoate. A validated route involves:

  • Step 1 : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce the thiourea moiety.
  • Step 2 : Deamination to form an isothiocyanate intermediate.
  • Step 3 : Reaction with cyclohexylamine to yield the final product. Key factors affecting yields include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dioxane for improved solubility), and stoichiometric ratios of reagents (1:1.2 for amine to isothiocyanate). Purity is confirmed via thin-layer chromatography (TLC) and spectral analysis (¹H/¹³C NMR) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the cyclohexylcarbamoyl group (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~1.2–1.8 ppm for cyclohexyl CH₂ groups). IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines the structure, with data collection parameters including Mo Kα radiation (λ = 0.71073 Å) and ω scans. Displacement parameters (Uiso/Ueq) and fractional coordinates validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during the refinement of this compound?

Discrepancies in SCXRD data (e.g., missing signals, overlapping peaks) are addressed by:

  • Data reprocessing : Adjusting absorption correction (e.g., multi-scan methods) to account for crystal decay.
  • Model validation : Using SHELXL’s restraints for bond lengths/angles and analyzing residual electron density maps to detect disorder.
  • Twinning analysis : Employing the Rint metric (<0.05) and Hooft y parameters to assess data quality. For high-resolution data (>1.0 Å), anisotropic refinement improves accuracy .

Q. What strategies are employed to analyze the biological activity of this compound against tumor cells?

  • In vitro assays : Dose-response studies (e.g., IC₅₀ determination via MTT assay) on cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target identification : Molecular docking (AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, validated by surface plasmon resonance (SPR) for binding affinity .

Q. How do steric and electronic effects of the cyclohexylcarbamoyl group influence the reactivity of this compound in nucleophilic reactions?

The cyclohexylcarbamoyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Electronic effects (electron-withdrawing carbamoyl) polarize the ester group, increasing electrophilicity. Reactivity is quantified via:

  • Kinetic studies : Monitoring hydrolysis rates under basic conditions (e.g., NaOH/EtOH) via HPLC.
  • Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to compare activation energies with analogous compounds (e.g., tert-butoxycarbonyl derivatives) .

Q. What computational methods are recommended to predict the binding interactions between this compound and biological targets?

  • Molecular docking : AutoDock or Glide to screen against protein databases (e.g., PDB). Focus on hydrogen bonding (cyclohexyl NH to Asp/Glu residues) and hydrophobic interactions (cyclohexyl ring with aliphatic pockets).
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories.
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.